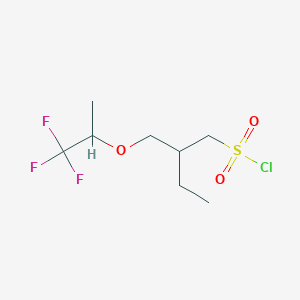

2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride

Description

2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a butane backbone, a trifluoromethyl ether substituent, and a reactive sulfonyl chloride group. This compound is of interest in organic synthesis, particularly for introducing sulfonate or sulfonamide functionalities into target molecules.

Properties

Molecular Formula |

C8H14ClF3O3S |

|---|---|

Molecular Weight |

282.71 g/mol |

IUPAC Name |

2-(1,1,1-trifluoropropan-2-yloxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H14ClF3O3S/c1-3-7(5-16(9,13)14)4-15-6(2)8(10,11)12/h6-7H,3-5H2,1-2H3 |

InChI Key |

ZLHLIEHETYDJIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC(C)C(F)(F)F)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 1,1,1-trifluoropropan-2-ol with butane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Oxidation and Reduction: The trifluoropropyl group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Nucleophilic substitution: Products such as sulfonamides, sulfonate esters, or sulfonate thioesters.

Hydrolysis: The corresponding sulfonic acid.

Oxidation and Reduction: Products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research, including:

Biology: Potential use in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoropropyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride (Compound A) with analogous fluorinated sulfonyl chlorides and related derivatives.

Key Findings:

Backbone Length and Stability : Compound A’s butane chain confers greater thermal stability compared to Compound B’s ethane backbone, as longer alkyl chains typically dissipate heat more effectively .

Commercial Viability : Compound B has been discontinued, likely due to challenges in synthesis or market demand, whereas Compound A remains a candidate for niche applications .

Polymeric vs. Monomeric Forms: Compound C, a polymer, exhibits superior thermal stability but lacks the precise reactivity required for small-molecule synthesis, unlike Compound A .

Research and Industrial Relevance

- Pharmaceuticals : Compound A’s trifluoromethyl group enhances bioavailability, aligning with trends in fluorinated drug development (e.g., antidiabetic or antiviral agents).

- Agrochemicals : Sulfonyl chlorides are precursors to herbicides; the trifluoromethyl ether group may improve resistance to environmental degradation.

- Limitations : Handling sulfonyl chlorides requires stringent safety protocols due to their corrosive and moisture-sensitive nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.